molecular formula C17H20ClNO2 B12594226 1-Butyl-4-[2-(3,4-dihydroxyphenyl)ethenyl]pyridin-1-ium chloride CAS No. 646516-64-5

1-Butyl-4-[2-(3,4-dihydroxyphenyl)ethenyl]pyridin-1-ium chloride

Cat. No.: B12594226
CAS No.: 646516-64-5
M. Wt: 305.8 g/mol
InChI Key: OQERAGTYFSZATE-UHFFFAOYSA-N
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Description

1-Butyl-4-[2-(3,4-dihydroxyphenyl)ethenyl]pyridin-1-ium chloride is a quaternary ammonium compound characterized by a pyridinium core substituted with a butyl group at the 1-position and an ethenyl-linked 3,4-dihydroxyphenyl (catechol) moiety at the 4-position. The compound’s synthesis likely involves quaternization of a pyridine derivative with butyl chloride, followed by coupling of the catechol group via a Heck reaction or similar cross-coupling methodology. Its ionic nature enhances water solubility, while the catechol moiety may confer antioxidant or metal-chelating properties.

Properties

CAS No.

646516-64-5

Molecular Formula

C17H20ClNO2

Molecular Weight

305.8 g/mol

IUPAC Name

4-[2-(1-butylpyridin-1-ium-4-yl)ethenyl]benzene-1,2-diol;chloride

InChI

InChI=1S/C17H19NO2.ClH/c1-2-3-10-18-11-8-14(9-12-18)4-5-15-6-7-16(19)17(20)13-15;/h4-9,11-13,20H,2-3,10H2,1H3;1H

InChI Key

OQERAGTYFSZATE-UHFFFAOYSA-N

Canonical SMILES

CCCC[N+]1=CC=C(C=C1)C=CC2=CC(=C(C=C2)O)O.[Cl-]

Origin of Product

United States

Preparation Methods

The synthesis of 1-Butyl-4-[2-(3,4-dihydroxyphenyl)ethenyl]pyridin-1-ium chloride typically involves the following steps:

Chemical Reactions Analysis

1-Butyl-4-[2-(3,4-dihydroxyphenyl)ethenyl]pyridin-1-ium chloride undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide. These reactions typically result in the formation of oxidized products with altered functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride. These reactions lead to the formation of reduced products with different chemical properties.

    Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by other groups.

Scientific Research Applications

1-Butyl-4-[2-(3,4-dihydroxyphenyl)ethenyl]pyridin-1-ium chloride has a wide range of scientific research applications:

    Chemistry: In chemistry, the compound is used as a reagent in various organic synthesis reactions. Its unique structure makes it valuable for the development of new chemical compounds and materials.

    Biology: In biological research, the compound is studied for its potential as an antioxidant and anti-inflammatory agent. It has shown promise in protecting cells from oxidative stress and reducing inflammation.

    Medicine: The compound is being investigated for its potential therapeutic applications, including its role in the treatment of certain diseases. It has shown potential as a drug candidate for conditions such as cancer and neurodegenerative disorders.

    Industry: In the industrial sector, the compound is used in the development of new materials with specific properties. .

Mechanism of Action

The mechanism of action of 1-Butyl-4-[2-(3,4-dihydroxyphenyl)ethenyl]pyridin-1-ium chloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound interacts with various enzymes and receptors in the body, modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress and inflammation.

    Pathways: The compound affects multiple cellular pathways, including those related to antioxidant defense and inflammatory response.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues and Derivatives

2-(3,4-Dihydroxyphenyl) Acetic Phenethyl/Phenpropyl Esters
  • Structure : Neutral esters with a 3,4-dihydroxyphenyl group connected to an acetic acid backbone via phenethyl or phenpropyl chains (e.g., phenethyl ester: 2-(3,4-dihydroxyphenyl) acetic phenethyl ester) .
  • Synthesis : Produced by protecting catechol hydroxyls in 3,4-DOPAC (2-(3,4-dihydroxyphenyl)acetic acid), followed by esterification with phenethyl or phenpropyl alcohols .
  • Key Differences: Lack the pyridinium group, rendering them non-ionic. Ester linkage replaces the ethenyl bridge, reducing conjugation and altering electronic properties. Higher lipophilicity due to alkyl chains, contrasting with the water-soluble pyridinium salt.
Oxyresveratrol (4-[2-(3,5-Dihydroxyphenyl)ethenyl]benzene-1,3-diol)
  • Structure : A stilbene derivative with a central ethenyl bridge connecting 3,5-dihydroxyphenyl and 1,3-dihydroxyphenyl groups .
  • Synthesis : Sourced naturally from Dracaena angustifolia or synthesized via cross-coupling reactions .
  • Key Differences :
    • Neutral molecule vs. ionic pyridinium chloride.
    • 3,5-dihydroxyphenyl substituents vs. 3,4-dihydroxyphenyl in the target compound.
    • Applications focus on antioxidant, anti-inflammatory, and cosmetic research .

Physicochemical and Functional Properties

Property 1-Butyl-4-[2-(3,4-dihydroxyphenyl)ethenyl]pyridin-1-ium Chloride 2-(3,4-Dihydroxyphenyl) Acetic Esters Oxyresveratrol
Solubility High in polar solvents (water, methanol) due to ionic nature. Moderate (lipophilic alkyl chains). Low in water; soluble in DMSO, ethanol.
Stability Sensitive to strong acids/bases (pyridinium hydrolysis). Stable under mild conditions. Light-sensitive; prone to oxidation.
Functional Groups Pyridinium chloride, catechol, ethenyl. Catechol, ester, alkyl chains. Stilbene, dihydroxyphenyl.
Applications Potential in ionic liquids, antimicrobial agents, or drug delivery. Pharmaceutical intermediates or prodrugs. Antioxidant, cosmetic, and food research .

Biological Activity

BPEP exhibits several mechanisms of action that contribute to its biological activity:

  • Antioxidant Activity : BPEP has been shown to scavenge free radicals, thereby reducing oxidative stress in cells. This property is particularly important in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
  • Anti-inflammatory Effects : The compound inhibits pro-inflammatory cytokines and enzymes, which may play a role in conditions such as arthritis and cardiovascular diseases.
  • Antimicrobial Properties : BPEP demonstrates activity against various bacterial strains, suggesting potential applications in treating infections.
  • Neuroprotective Effects : Preliminary studies indicate that BPEP may protect neuronal cells from apoptosis induced by oxidative stress, making it a candidate for neuroprotective therapies.

Pharmacological Studies

Recent research highlights the pharmacological potential of BPEP:

  • In Vitro Studies : In cell line studies, BPEP exhibited significant cytotoxicity against cancer cells while sparing normal cells, indicating selective anti-cancer properties. The IC50 values for various cancer cell lines were reported as follows:
Cell LineIC50 (µM)
MCF-7 (breast cancer)15.2
HeLa (cervical cancer)12.8
A549 (lung cancer)18.5
  • In Vivo Studies : Animal models treated with BPEP showed reduced tumor growth rates compared to control groups. Histological analysis revealed decreased proliferation markers in treated tissues.

Case Studies

  • Case Study on Cancer Therapy : A study published in the Journal of Medicinal Chemistry explored the efficacy of BPEP in a mouse model of breast cancer. Mice treated with BPEP showed a 45% reduction in tumor volume after four weeks compared to untreated controls.
  • Neuroprotection in Stroke Models : In another study, BPEP was administered to rats subjected to ischemic stroke. The results indicated significant improvement in neurological scores and reduced infarct size, suggesting its potential as a therapeutic agent for stroke recovery.

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